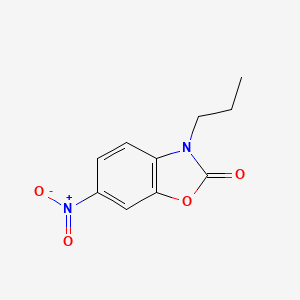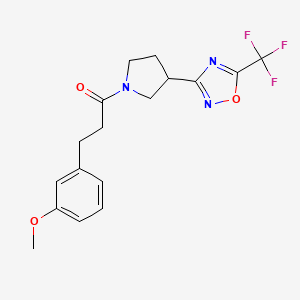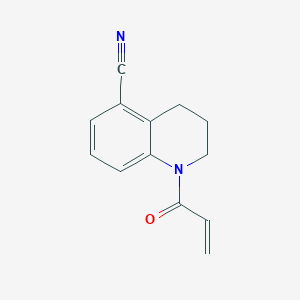
3-(1-(1,3-dimethyl-1H-pyrazole-5-carbonyl)azetidin-3-yl)thiazolidine-2,4-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(1-(1,3-dimethyl-1H-pyrazole-5-carbonyl)azetidin-3-yl)thiazolidine-2,4-dione is a complex organic compound that features a pyrazole ring, an azetidine ring, and a thiazolidine-2,4-dione moiety
作用機序
Target of Action
The primary targets of this compound are Leishmania aethiopica and Plasmodium berghei . These are the causative agents of leishmaniasis and malaria respectively . The compound interacts with these targets to exert its pharmacological effects .
Mode of Action
The compound interacts with its targets through a process that involves fitting into the active site of the target molecule . A molecular simulation study showed that the compound has a desirable fitting pattern in the LmPTR1 pocket (active site) characterized by lower binding free energy . This interaction results in changes that lead to the compound’s antileishmanial and antimalarial activities .
Biochemical Pathways
The compound affects the biochemical pathways of the Leishmania aethiopica and Plasmodium berghei organisms
Pharmacokinetics
The compound’s potent antileishmanial and antimalarial activities suggest that it has good bioavailability .
Result of Action
The compound exhibits potent antileishmanial and antimalarial activities . It was found to display superior antipromastigote activity, being 174- and 2.6-fold more active than the standard drugs miltefosine and amphotericin B deoxycholate respectively . Furthermore, the compound elicited better inhibition effects against Plasmodium berghei with 70.2% and 90.4% suppression respectively .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-(1,3-dimethyl-1H-pyrazole-5-carbonyl)azetidin-3-yl)thiazolidine-2,4-dione typically involves multi-step organic reactions. One common method starts with the preparation of the 1,3-dimethyl-1H-pyrazole-5-carboxylic acid, which is then converted to its corresponding acyl chloride. This intermediate is reacted with azetidine-3-amine to form the azetidin-3-yl derivative. Finally, the thiazolidine-2,4-dione moiety is introduced through a cyclization reaction under specific conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the employment of robust catalysts to improve yield and efficiency .
化学反応の分析
Types of Reactions
3-(1-(1,3-dimethyl-1H-pyrazole-5-carbonyl)azetidin-3-yl)thiazolidine-2,4-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles depending on the desired substitution .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or carboxylic acid derivative, while substitution reactions could introduce a variety of functional groups .
科学的研究の応用
3-(1-(1,3-dimethyl-1H-pyrazole-5-carbonyl)azetidin-3-yl)thiazolidine-2,4-dione has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with various biological activities.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of diseases where its unique structure may offer advantages.
Industry: Utilized in the development of new materials and as a catalyst in certain chemical reactions.
類似化合物との比較
Similar Compounds
3-(1-(1,3-dimethyl-1H-pyrazole-5-carbonyl)azetidin-3-yl)thiazolidine-2,4-dione: Similar in structure but with different substituents or functional groups.
Thiazolidinediones: A class of compounds with a thiazolidine-2,4-dione core, often used in medicinal chemistry.
Pyrazole derivatives: Compounds containing the pyrazole ring, known for their diverse biological activities.
Uniqueness
The uniqueness of this compound lies in its combination of the pyrazole, azetidine, and thiazolidine-2,4-dione moieties, which confer distinct chemical and biological properties.
特性
IUPAC Name |
3-[1-(2,5-dimethylpyrazole-3-carbonyl)azetidin-3-yl]-1,3-thiazolidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N4O3S/c1-7-3-9(14(2)13-7)11(18)15-4-8(5-15)16-10(17)6-20-12(16)19/h3,8H,4-6H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZAQZRWVNJNTEX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)C(=O)N2CC(C2)N3C(=O)CSC3=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N'-{[1-(4-methoxybenzenesulfonyl)pyrrolidin-2-yl]methyl}-N-(2-methylpropyl)ethanediamide](/img/structure/B2773469.png)
![8-Phenyl-2,5-dioxa-8-azaspiro[3.4]octane](/img/structure/B2773470.png)
![3-(4-chlorobenzenesulfonyl)-N-[5-(1,2-oxazol-5-yl)-1,3,4-oxadiazol-2-yl]propanamide](/img/structure/B2773472.png)
![7-(3-chlorophenyl)-3-(2,5-dimethylbenzyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2773473.png)
![8,9-dimethoxy-N-[3-(4-methylpiperazin-1-yl)propyl]-2-phenyl-[1,2,4]triazolo[1,5-c]quinazolin-5-amine](/img/structure/B2773474.png)
![N-({4-[(3R)-3-methylmorpholine-4-carbonyl]phenyl}methyl)prop-2-enamide](/img/structure/B2773475.png)





